molecular formula C7H11NO B2499270 2-tert-butyl-1,3-oxazole CAS No. 1023292-94-5

2-tert-butyl-1,3-oxazole

Cat. No.: B2499270
CAS No.: 1023292-94-5
M. Wt: 125.171
InChI Key: SVGNGCCLNRYOJL-UHFFFAOYSA-N
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Description

2-tert-butyl-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the tert-butyl group at the second position of the oxazole ring enhances its stability and modifies its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2-tert-butyl-1,3-oxazole often involves large-scale application of the Van Leusen oxazole synthesis due to its high yield and efficiency. The use of ionic liquids as solvents in this method allows for the recycling of solvents and reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-tert-butyl-1,3-oxazole can undergo oxidation reactions to form oxazole N-oxides.

    Reduction: Reduction of this compound can lead to the formation of dihydrooxazoles.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Lithium aluminum hydride

    Substitution: N-bromosuccinimide, aryl halides

Major Products

    Oxidation: Oxazole N-oxides

    Reduction: Dihydrooxazoles

    Substitution: Halogenated oxazoles

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-4-(4-chlorophenyl)oxazole
  • 4-(4-bromophenyl)-2-tert-butyloxazole
  • Benzoxazoles
  • Naphtho[1,2-d][1,3]oxazole
  • Naphtho[2,1-d][1,3]oxazole

Uniqueness

2-tert-butyl-1,3-oxazole is unique due to the presence of the tert-butyl group, which enhances its stability and modifies its reactivity compared to other oxazole derivatives. This structural feature allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-tert-butyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(2,3)6-8-4-5-9-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGNGCCLNRYOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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